[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine
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Overview
Description
[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine is a useful research compound. Its molecular formula is C10H16N2OS and its molecular weight is 212.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Morpholine Derivatives
Morpholine derivatives are synthesized using various chemical reactions, offering a versatile approach to creating compounds with potential therapeutic and industrial applications. A notable method includes the Water-Mediated Three-Component Wittig–SNAr Reactions , which outlines the synthesis of several morpholine derivatives as intermediates for kinase inhibitors, utilizing water as an environmentally benign solvent for the reaction. This process highlights the efficiency and stereoselectivity of forming new C(sp2)–N and C(sp2)–C(sp2) double bonds under metal-free conditions (Xu et al., 2015).
Potential Applications
Pharmacological Activity : Some morpholine derivatives have been synthesized and evaluated for their biological activities. For example, studies have shown the synthesis of new morpholine compounds with promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (AlKaissi et al., 2015).
Chemical Reactions and Material Science : Morpholine derivatives are used in a variety of chemical reactions, including those leading to the synthesis of complex heterocyclic compounds. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, known for inhibiting tumor necrosis factor alpha and nitric oxide, represents a rapid and green synthetic method, showcasing the compound's relevance in medicinal chemistry and potentially as intermediates in the synthesis of therapeutic agents (Lei et al., 2017).
Synthesis of Complex Molecules : The ability of morpholine derivatives to act as intermediates in the synthesis of complex molecules is further evidenced by the formation of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds through a domino-reaction. This process underscores the versatility and utility of morpholine derivatives in organic synthesis, offering pathways to novel compounds with potential application across various scientific fields (Fathalla et al., 2002).
Mechanism of Action
Morpholines
are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . They are used in a wide range of applications, including as building blocks in the synthesis of pharmaceuticals . Morpholine derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Thiophenes
are aromatic compounds that contain a five-membered ring made up of four carbon atoms and a sulfur atom . Thiophene derivatives, like the 3-thienyl group in “[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine”, are common in biologically active compounds and drugs . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Biochemical Analysis
Cellular Effects
In cellular systems, [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine may influence cell function in several ways. For instance, some morpholine derivatives have been found to reduce the growth of tumor cells in a dose-dependent manner. They can also enhance the production of reactive oxygen species in cancer cells, leading to their death.
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Analytical methods such as high-performance liquid chromatography and gas chromatography can be used to study the pharmacokinetics and metabolism of this compound in biological systems.
Properties
IUPAC Name |
2-morpholin-4-yl-2-thiophen-3-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c11-7-10(9-1-6-14-8-9)12-2-4-13-5-3-12/h1,6,8,10H,2-5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADONCRQFJDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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